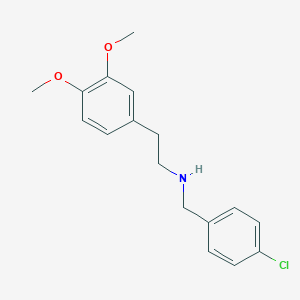
N-(4-chlorobenzyl)-2-(3,4-dimethoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
25C-NBOMe is a highly potent hallucinogenic drug that has been associated with several cases of overdose and fatalities. Despite its potential dangers, it has been used in scientific research to investigate its mechanism of action and potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 25C-NBOMe involves the activation of the 5-HT2A receptor, leading to changes in neuronal activity and neurotransmitter release. This results in altered perception, mood, and cognition, which are characteristic of the psychedelic experience.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 25C-NBOMe include increased heart rate, blood pressure, and body temperature, as well as altered perception of time, space, and reality. It can also cause hallucinations, paranoia, and anxiety, which can be potentially dangerous.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 25C-NBOMe in lab experiments include its high potency and selectivity for the 5-HT2A receptor, which allows for precise investigation of its mechanism of action. However, its potential dangers and legal status as a controlled substance limit its use in research.
Orientations Futures
Future research on 25C-NBOMe could focus on its potential therapeutic applications, such as its use in the treatment of mood disorders or addiction. It could also investigate its mechanism of action in more detail, including its effects on other neurotransmitter systems and brain regions. Additionally, studies could explore the potential risks and long-term effects of 25C-NBOMe use, as well as the development of safer and more effective psychedelic drugs.
Méthodes De Synthèse
The synthesis of 25C-NBOMe involves the reaction of 2-(3,4-dimethoxyphenyl)ethanamine with 4-chlorobenzyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization and characterized using spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Applications De Recherche Scientifique
25C-NBOMe has been used in scientific research to investigate its mechanism of action and potential therapeutic applications. It has been shown to have a high affinity for the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. This receptor is also the target of several other hallucinogenic drugs, such as LSD and psilocybin.
Propriétés
Formule moléculaire |
C17H20ClNO2 |
|---|---|
Poids moléculaire |
305.8 g/mol |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(3,4-dimethoxyphenyl)ethanamine |
InChI |
InChI=1S/C17H20ClNO2/c1-20-16-8-5-13(11-17(16)21-2)9-10-19-12-14-3-6-15(18)7-4-14/h3-8,11,19H,9-10,12H2,1-2H3 |
Clé InChI |
XEVDRUFMRVHRHO-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Cl)OC |
SMILES canonique |
COC1=C(C=C(C=C1)CCNCC2=CC=C(C=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{3-[3-(2,4-dichlorophenoxy)propyl]-1H-1,2,4-triazol-5-yl}pyridine](/img/structure/B248890.png)
![5-(4-chlorophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole](/img/structure/B248891.png)



![N-(4-Fluoro-phenyl)-3-[4-(2-fluoro-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248907.png)
![N-(4-bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248910.png)
![N-(2-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248913.png)





